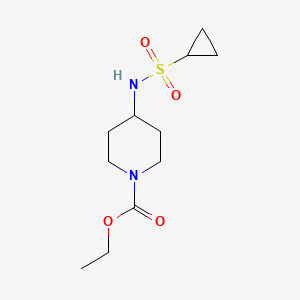

ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate

Description

Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate is a piperidine derivative characterized by a cyclopropanesulfonamido substituent at the 4-position and an ethyl carboxylate group at the 1-position of the piperidine ring. The cyclopropane ring introduces steric and electronic effects that may influence conformational stability and intermolecular interactions, while the ethyl ester group modulates lipophilicity and metabolic stability compared to bulkier esters like benzyl derivatives .

Properties

IUPAC Name |

ethyl 4-(cyclopropylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-2-17-11(14)13-7-5-9(6-8-13)12-18(15,16)10-3-4-10/h9-10,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUORSOGUXAGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and cyclopropanesulfonamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Formation of Intermediate: Piperidine reacts with ethyl chloroformate to form ethyl piperidine-1-carboxylate.

Cyclopropanesulfonamide Addition: The intermediate is then reacted with cyclopropanesulfonamide in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate with two analogs from the provided evidence, focusing on substituent effects, hazards, and inferred properties:

Substituent Effects on Properties

- Cyclopropanesulfonamido vs. However, the cyclopropane ring introduces steric constraints that could reduce metabolic degradation rates .

- Ethyl vs. Benzyl Ester : The ethyl ester group in the target compound likely reduces lipophilicity compared to benzyl esters, favoring better aqueous solubility and faster hydrolytic cleavage in vivo. This contrasts with the benzyl derivatives, which may persist longer in biological systems due to aromatic stability .

Reactivity and Stability

- The amino group in Benzyl 4-aminopiperidine-1-carboxylate is prone to oxidation or electrophilic reactions, necessitating protective handling.

Research Findings and Data Limitations

Inferred Physicochemical Properties

Critical Knowledge Gaps

- Direct experimental data on the target compound’s bioactivity, toxicity, and metabolic profile are absent in the provided evidence.

Biological Activity

Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 263.35 g/mol

- DrugBank ID : DB07388

The compound belongs to the class of piperidinecarboxylic acids, characterized by a piperidine ring structure that contributes to its biological activity.

This compound is thought to exert its effects through various biological pathways:

- Nitric Oxide Production : The compound may enhance the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation. NO production is mediated by nitric oxide synthase (NOS) enzymes, particularly NOS3, which is implicated in inflammation and angiogenesis .

- Cytokine Modulation : It has been observed that the compound can influence the levels of pro-inflammatory cytokines such as IL-6 and IL-8, indicating a role in inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is predicted to have high human intestinal absorption.

- Blood-Brain Barrier Penetration : It is likely to cross the blood-brain barrier, which may have implications for central nervous system activity.

- Metabolism : The compound does not appear to be a substrate for several CYP450 enzymes, suggesting a lower likelihood of metabolic interactions .

Toxicity and Safety Profile

Initial assessments indicate that this compound has a relatively low toxicity profile. The Ames test results suggest it is non-carcinogenic, and it exhibits weak inhibition of hERG channels, which is relevant for cardiac safety .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers (IL-6 and TNF-alpha) following treatment with the compound. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Study 2: Neuroprotective Potential

In vitro studies have indicated that the compound may offer neuroprotective benefits through its ability to modulate NO levels. By enhancing NO synthesis, it could potentially protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Nitric Oxide Production | Enhances NO synthesis; involved in vasodilation and immune response |

| Inflammatory Cytokine Modulation | Reduces levels of IL-6 and IL-8 |

| Neuroprotective Effects | Potential protection against oxidative stress |

| Toxicity | Non-carcinogenic; weak hERG inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.